molecular formula C22H27N3O3S B1203916 Ethacizine CAS No. 33414-33-4

Ethacizine

Cat. No. B1203916
CAS RN: 33414-33-4
M. Wt: 413.5 g/mol
InChI Key: PQXGNJKJMFUPPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Ethacizine's synthesis involves the phenothiazine cycle, with modifications at the nitrogen atom position and the substitution of radicals to enhance its antiarrhythmic activity. The extension of the side chain of the nitrogen atom and the substitution with a diethylamine radical are critical steps that increase both the activity and toxicity of this compound compared to its analogs (Turilova et al., 1990).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its phenothiazin-2-carbethoxyamino-10 (beta-diethylamino-propionyl) hydrochloride formulation, distinguishing it from its structural analogs. This structure is pivotal for its antiarrhythmic and antianginal properties, offering prolonged effects and potential benefits for coronary heart disease treatment (Kaverina et al., 1984).

Chemical Reactions and Properties

The chemical reactivity of this compound involves its interaction with biological systems, particularly affecting the heart's conduction system. Its mechanism, linked to its molecular structure, results in a significant antiarrhythmic effect by modulating myocardial excitability and conduction (Gorshkov et al., 1991).

Physical Properties Analysis

High-performance liquid chromatography (HPLC) studies have been pivotal in evaluating this compound's purity, establishing its qualitative and quantitative characteristics. The analytical methods provide insights into its stability, purity, and concentration, crucial for its pharmaceutical application (Prokof’eva et al., 1990).

Chemical Properties Analysis

The protective action of this compound on the ischemic myocardium, including its effects on ATP content and membrane permeability, underscores its chemical influence beyond mere antiarrhythmic activity. These chemical properties suggest this compound's role in minimizing myocardial infarction damage, highlighting its therapeutic potential (Kaverina et al., 1984).

Scientific Research Applications

  • Antiarrhythmic Effectiveness : Ethacizine is effective in treating arrhythmias, particularly in patients with coronary heart disease. It has been shown to reduce conduction with minor changes in hemodynamics and myocardial contractility (Gorshkov et al., 1991).

  • Pharmacologic Properties : this compound exceeds its structural analogue, ethmozin, in intensity and duration of antiarrhythmic effect. It also has marked antianginal properties, can increase the threshold of myocardial ischemia development, and reduce the size of experimental infarction (Kaverina et al., 1984).

  • Evaluation of Purity : High-performance liquid chromatography has been used to evaluate the purity of this compound, highlighting its significance in pharmaceutical quality control (Prokof’eva et al., 1990).

  • Effects in Myocardial Infarction : this compound has been shown to slow down atrioventricular conduction and increase effective atrioventricular refractory periods, making it a potential therapeutic option in myocardial infarction cases (Kaverina et al., 2002).

  • Hemodynamic Effects : Studies have shown that this compound can be effective in the long-term therapy of ventricular extrasystole in elderly patients without significant negative inotropic action (Korkushko et al., 1989).

  • Protective Action on Ischemic Myocardium : this compound has demonstrated a protective action on ischemic myocardium, reducing the extent of necrosis and increasing ATP content in the myocardium (Kaverina et al., 1984).

  • Combination with Other Drugs : When combined with drugs like digoxin or glutamic acid, this compound's cardiodepressive action is mitigated, enhancing its therapeutic value (Zapevina et al., 1990).

Safety and Hazards

Ethacizine should be handled with care to avoid contact with skin and eyes. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Mechanism of Action

Target of Action

Ethacizine primarily targets the Sodium Channel Alpha Subunit (SCNA) . SCNA plays a crucial role in the initiation and propagation of action potentials in neurons and muscle cells, making it a key player in the regulation of heart rhythm.

Mode of Action

As a class Ic antiarrhythmic agent , this compound works by blocking the SCNA . This action slows the influx of sodium ions into the cells during the depolarization phase of action potentials, thereby reducing the excitability of cardiac cells. This results in a decrease in the heart’s susceptibility to arrhythmias.

Biochemical Pathways

It is known that the compound belongs to the class of organic compounds known as phenothiazines . These compounds are characterized by a linear tricyclic system consisting of two benzene rings joined by a para-thiazine ring .

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract . The concentration of this compound in the blood serum reaches its maximum 2 – 2.5 hours after administration . It has a bioavailability of approximately 40% and is extensively metabolized in the liver . The elimination half-life is about 2.5 hours .

Result of Action

The primary result of this compound’s action is its antiarrhythmic effect. By blocking the SCNA, this compound reduces the heart’s susceptibility to arrhythmias, particularly ventricular and supraventricular arrhythmias . This makes it particularly useful in the treatment of severe and/or refractory arrhythmias, especially those accompanied by organic heart disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, under conditions of antiorthostatic hypokinesia, there is a statistically significant increase in the time of attaining maximum concentration and volume of distribution of this compound . Conversely, there is a decrease in the maximum concentration, rate of absorption, ratio of maximum concentrations, and relative rate of absorption .

Biochemical Analysis

Biochemical Properties

Ethacizine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound interacts with sodium channels, specifically blocking the sodium channel alpha subunit, which is crucial for its antiarrhythmic properties . This interaction inhibits the influx of sodium ions during the depolarization phase of the cardiac action potential, thereby stabilizing the cardiac cell membrane and preventing arrhythmias .

Cellular Effects

This compound affects various types of cells and cellular processes, particularly in the cardiovascular system. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound’s primary cellular effect is the inhibition of sodium channels, which reduces the excitability of cardiac cells and prevents abnormal electrical activity . This action helps in maintaining normal heart rhythm and preventing arrhythmias. Additionally, this compound has been shown to have anti-ischemic effects, which can protect cardiac cells from damage during ischemic events .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with sodium channels. By blocking the sodium channel alpha subunit, this compound inhibits the influx of sodium ions, which is essential for the initiation and propagation of action potentials in cardiac cells . This inhibition stabilizes the cardiac cell membrane and prevents the occurrence of arrhythmias. This compound also affects gene expression by modulating the activity of transcription factors involved in the regulation of ion channel expression . This modulation can lead to long-term changes in the electrical properties of cardiac cells, further contributing to its antiarrhythmic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is extensively metabolized in the liver, and its elimination half-life is approximately 2.5 hours . The stability and degradation of this compound can influence its long-term effects on cellular function. In in vitro and in vivo studies, this compound has been shown to maintain its antiarrhythmic effects over extended periods, although its efficacy may decrease with prolonged use due to metabolic degradation . Long-term exposure to this compound can also lead to changes in cellular function, including alterations in ion channel expression and activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively prevents arrhythmias without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including proarrhythmic activity and cardiotoxicity . Threshold effects have been observed, where low doses of this compound are sufficient to achieve antiarrhythmic effects, while higher doses increase the risk of adverse effects . These findings highlight the importance of careful dosage management in clinical settings to maximize the therapeutic benefits of this compound while minimizing its risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver. It undergoes extensive hepatic metabolism, resulting in the formation of various metabolites . The primary metabolic pathway involves the oxidation of this compound by cytochrome P450 enzymes, followed by conjugation reactions to form water-soluble metabolites that can be excreted in the urine . These metabolic processes can influence the pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety profile .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has a bioavailability of approximately 40% when administered orally and exhibits high protein binding (90%), which influences its distribution in the body . This compound is primarily distributed to the cardiovascular system, where it exerts its antiarrhythmic effects . The transport of this compound within cells is facilitated by specific transporters and binding proteins that help in its localization and accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cardiac cell membrane, where it interacts with sodium channels to exert its antiarrhythmic effects . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct it to the cardiac cell membrane . This localization is essential for the effective inhibition of sodium channels and the prevention of arrhythmias.

properties

IUPAC Name

ethyl N-[10-[3-(diethylamino)propanoyl]phenothiazin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-4-24(5-2)14-13-21(26)25-17-9-7-8-10-19(17)29-20-12-11-16(15-18(20)25)23-22(27)28-6-3/h7-12,15H,4-6,13-14H2,1-3H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXGNJKJMFUPPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187057
Record name Ethacizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33414-33-4
Record name Ethyl N-[10-[3-(diethylamino)-1-oxopropyl]-10H-phenothiazin-2-yl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33414-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethacizine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033414334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethacizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13645
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethacizin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=621878
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethacizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHACIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE5SPV1Z6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethacizine
Reactant of Route 2
Ethacizine
Reactant of Route 3
Ethacizine
Reactant of Route 4
Reactant of Route 4
Ethacizine
Reactant of Route 5
Ethacizine
Reactant of Route 6
Ethacizine

Q & A

Q1: How does ethacizine exert its antiarrhythmic effects?

A1: this compound primarily acts by blocking fast sodium channels in the heart muscle. [] This blockade slows down the rapid depolarization phase of the cardiac action potential, thereby reducing the conduction velocity of electrical impulses within the heart. [, , ]

Q2: What are the downstream consequences of this compound's sodium channel blocking activity?

A2: By slowing down conduction, this compound:

  • Increases the effective refractory period of cardiac cells: This reduces the excitability of the heart muscle, making it less likely to generate abnormal rhythms. []
  • Suppresses abnormal automaticity: It reduces the spontaneous firing rate of cells that can trigger arrhythmias. []
  • Prolongs the QRS complex on an electrocardiogram (ECG): This reflects the slowed conduction through the ventricles. [, ]

Q3: Does this compound interact with other ion channels or receptors?

A3: Research suggests that this compound also interacts with:

  • Calcium channels: It inhibits slow calcium channels, particularly at higher concentrations, contributing to its negative inotropic effect (reduced force of contraction). [, ]
  • Muscarinic cholinergic receptors: It shows affinity for muscarinic receptors, particularly the M2 subtype, suggesting a potential role in its antiarrhythmic action. []
  • Adrenergic receptors: this compound exhibits weak affinity for alpha-adrenergic receptors but does not significantly affect beta-adrenergic receptors. []

Q4: What is the chemical structure of this compound?

A4: this compound is a phenothiazine derivative. Its chemical structure consists of a phenothiazine ring system substituted with a carbethoxyamino group at position 2 and a diethylaminopropionyl group at position 10.

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C20H25N3O2S•HCl and a molecular weight of 407.97 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: While the provided research does not delve into detailed spectroscopic analysis, standard techniques like NMR, IR, and mass spectrometry can be employed for structural characterization.

Q7: Are there any studies on the material compatibility and stability of this compound?

A7: The provided research primarily focuses on the pharmacological aspects of this compound. Further investigation is needed to determine its compatibility with various materials and its stability under different conditions.

Q8: Does this compound possess any catalytic properties?

A8: this compound is primarily recognized for its antiarrhythmic activity. Based on its structure and known mechanisms, it is unlikely to possess significant catalytic properties.

Q9: Have computational methods been used to study this compound?

A9: While the research provided does not explicitly mention computational studies on this compound, computational chemistry techniques like molecular docking and QSAR modeling could be employed to further investigate its interactions with target proteins and explore structure-activity relationships. []

Q10: How do structural modifications affect the activity of this compound?

A10: Structural modifications, particularly in the side chain at the nitrogen atom in position 10 of the phenothiazine ring, can influence this compound's antiarrhythmic activity and toxicity. [] For example, replacing the diethylamine group with a demethylamine group increases toxicity while enhancing antiarrhythmic effects. Lengthening the side chain also impacts activity.

Q11: What are the SHE (Safety, Health, and Environment) considerations for this compound?

A11: As with any pharmaceutical compound, handling this compound requires adherence to standard SHE regulations. This includes appropriate personal protective equipment, safe handling practices, and proper waste disposal procedures. Further research may be needed to assess its environmental impact and degradation pathways fully.

Q12: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?

A12: * Absorption: this compound is well-absorbed after oral administration, but its bioavailability is lower in patients with myocardial infarction. [, ]* Distribution: It distributes widely in the body.* Metabolism: this compound undergoes hepatic metabolism.* Excretion: It is primarily excreted in the urine.

Q13: Are there any differences in the pharmacokinetics of this compound in different patient populations?

A13: Yes, research indicates that patients with myocardial infarction exhibit a lower bioavailability of this compound compared to those with other conditions. [, ] This difference highlights the importance of considering individual patient factors when optimizing therapy.

Q14: How does the pharmacokinetic profile of this compound relate to its dosing regimen?

A14: While specific dosing information is outside the scope of this scientific Q&A, the pharmacokinetic properties of this compound, including its absorption, elimination half-life, and potential drug interactions, are crucial factors in determining appropriate dosage regimens.

Q15: What in vitro and in vivo models have been used to study the efficacy of this compound?

A15: this compound's efficacy has been investigated using various models, including:

  • Cellular models: Studies on isolated cardiac myocytes have been conducted to examine its effects on action potentials, ion currents, and contractile force. [, ]
  • Animal models: Research involving animal models of arrhythmias, such as aconitine-induced arrhythmias in rats and ischemia-induced arrhythmias in dogs and cats, has demonstrated its antiarrhythmic activity. [, , , ]
  • Clinical trials: Several clinical trials have assessed the efficacy of this compound in patients with various cardiac arrhythmias, including ventricular tachycardia, supraventricular tachycardia, and atrial fibrillation. [, , , , , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.